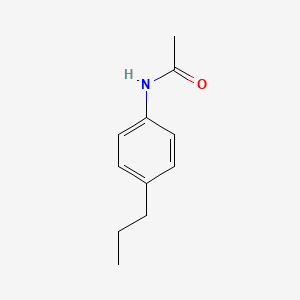

N1-(4-丙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

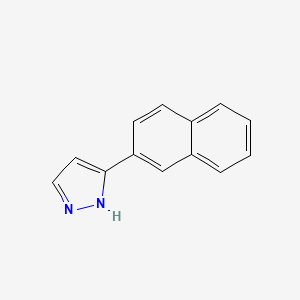

N1-(4-propylphenyl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide functional group attached to an aromatic ring. The specific structure and properties of this compound can be inferred from studies on similar acetamide derivatives. These compounds have been the subject of various research studies due to their interesting electronic, biological, and chemical properties.

Synthesis Analysis

The synthesis of acetamide derivatives often involves the acylation of aromatic amines. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of an aniline derivative with POCl3 in acetate . Similarly, N-(3-Amino-4-methoxyphenyl)acetamide was produced via the hydrogenation of its nitro precursor using a novel Pd/C catalyst . These methods suggest that N1-(4-propylphenyl)acetamide could potentially be synthesized through analogous reactions involving the corresponding aniline derivative and appropriate acylating agents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structure of N-(2-hydroxyphenyl)acetamide and its silylated derivatives were investigated using NMR spectroscopy, X-ray crystal analysis, and DFT methods . The acetamide unit typically exhibits a slight twist relative to the aromatic substituent, as observed in N-(2-Methylphenyl)acetamide . This suggests that the molecular structure of N1-(4-propylphenyl)acetamide would likely show a similar conformational relationship between the acetamide group and the propyl-substituted phenyl ring.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, often influenced by their functional groups. For instance, the reductive carbonylation of nitrobenzene was used to selectively form N-(4-hydroxyphenyl)acetamide in one pot, demonstrating the reactivity of the nitro group in the presence of a Pd-based catalytic system . The alkylation and nitration of p-acetamidophenol led to the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These reactions highlight the potential reactivity of N1-(4-propylphenyl)acetamide in substitution reactions and its possible transformation into various functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and the nature of substituents on the aromatic ring. Solvatochromism studies on N-(4-Methyl-2-nitrophenyl)acetamide revealed the effects of hydrogen bonding on its IR spectrum and dipole moment in solution . The electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide were evaluated using computational methods, which provided insights into its electron localization functions and intermolecular interactions . These studies suggest that the physical and chemical properties of N1-(4-propylphenyl)acetamide would be similarly affected by its environment and the specific substituents present on the aromatic ring.

科学研究应用

合成与结构分析

- 乙酰胺衍生物,例如涉及硅烷化和乙酰化过程的衍生物,已被合成用于各种应用,包括作为有机合成和药物中的中间体。例如,合成了 N-(2-羟苯基)乙酰胺的硅烷化衍生物,以通过光谱和 X 射线晶体分析探索它们的结构,展示了它们在材料科学和药物开发中的潜力 (Nikonov 等,2016)。类似地,在固定化脂肪酶的促进下,2-氨基苯酚化学选择性地乙酰化为 N-(2-羟苯基)乙酰胺,代表了生产抗疟疾药物中间体的工艺学进步 (Magadum & Yadav, 2018)。

催化应用

- 涉及乙酰胺衍生物的催化过程已被探索用于绿色化学应用,例如通过氢化合成 N-(3-氨基-4-甲氧基苯基)乙酰胺,展示了新型催化剂在生产染料和药物的重要中间体方面的效率 (Qun-feng, 2008)。

抗氧化活性

- 由乙酰胺衍生物构建的配位配合物已被分析其抗氧化活性,展示了这些化合物的潜在健康和治疗益处。研究表明,此类配合物可以呈现显着的抗氧化特性,表明它们在医学和生物学应用中的潜力 (Chkirate 等,2019)。

抗癌和镇痛活性

- 对乙酰胺衍生物的研究也扩展到了药理学评估,对合成的乙酰胺化合物进行的研究揭示了潜在的抗癌、抗炎和镇痛活性。这包括研究这些化合物对特定癌细胞系的疗效及其在止痛和炎症控制中的作用机制 (Rani 等,2014)。

抗菌评价

- 乙酰胺衍生物的抗菌特性已得到评估,某些化合物对各种微生物物种表现出显着的活性。这突出了乙酰胺衍生物在开发新的抗菌剂以对抗细菌和其它病原体的耐药菌株方面的潜力 (Gul 等,2017)。

安全和危害

属性

IUPAC Name |

N-(4-propylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)12-9(2)13/h5-8H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQXWLXWAUYDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876498 |

Source

|

| Record name | ACETAMIDE, N-(4-PROPYLPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-propylphenyl)acetamide | |

CAS RN |

20330-99-8 |

Source

|

| Record name | ACETAMIDE, N-(4-PROPYLPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)